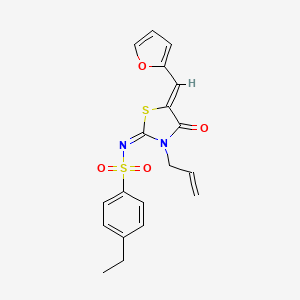

(E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)-4-ethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

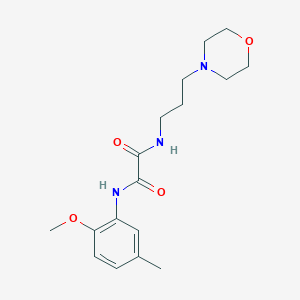

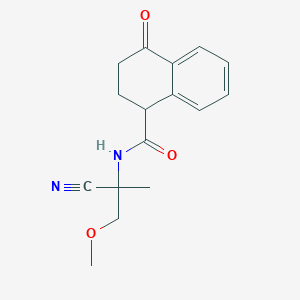

The compound contains several functional groups including a furan ring, a thiazolidine ring, an allyl group, and a sulfonamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiazolidine is a five-membered ring containing three carbons, one nitrogen, and one sulfur. An allyl group is a prop-2-enyl group (H2C=CH-CH2-). Sulfonamides are organic sulfur compounds that contain the -SO2NH2 group .

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings and functional groups. The exact structure would depend on the specific spatial arrangement of these groups .

Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Thiazolidines can act as ligands in coordination chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with multiple ring structures have higher boiling points and melting points due to increased molecular weight and potential for pi stacking .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Innovative Synthesis Techniques : A study highlighted a gold(I)-catalyzed cascade reaction from easily accessible starting materials to obtain a variety of N-(furan-3-ylmethylene)benzenesulfonamides, showcasing an advanced method for synthesizing complex structures, enriching gold carbenoid chemistry with regard to group migration (Wang et al., 2014).

- Characterization of Derivatives : The synthesis and characterization of celecoxib derivatives as potential agents for various therapeutic applications were discussed, revealing the structural determination through spectral methods and evaluating their activities (Küçükgüzel et al., 2013).

Potential Therapeutic Applications

- Anticancer and Antitubercular Activities : Research on dibenzofuran embodied homoisoflavonoids synthesized via Baylis-Hillman reaction demonstrated significant antimycobacterial activity, underscoring the compound's potential in developing novel therapeutics (Yempala et al., 2012).

- Antifibrotic and Anticancer Potential : A study on the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives provided insights into their therapeutic potential, identifying candidates for further testing (Kaminskyy et al., 2016).

Material Science and Catalysis

- Catalytic Applications : A copper(I)-sulfonamide system demonstrated effectiveness in catalyzing the 1,4-addition of diorganozincs to α,β-unsaturated ketones, showcasing the compound's role in organic synthesis and catalytic processes (Kitamura et al., 2000).

Luminescent Materials

- Fluorescent Chemosensors : Novel thiazolone-based zinc complexes were synthesized, characterized, and investigated for their fluorescence emission and switching properties induced by acid/base vapor, indicating potential applications in luminescent materials and environmental monitoring (Lin et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(NE)-4-ethyl-N-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-3-11-21-18(22)17(13-15-6-5-12-25-15)26-19(21)20-27(23,24)16-9-7-14(4-2)8-10-16/h3,5-10,12-13H,1,4,11H2,2H3/b17-13-,20-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJWKCSBYINSBM-CAUPHXMNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(=CC3=CC=CO3)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C(=O)/C(=C/C3=CC=CO3)/S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2734648.png)

![N-[2-(1-Methyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2734653.png)

![1-((1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2734655.png)

![2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2734657.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2734662.png)